4-Butylthiazole
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Overview
Description
4-Butylthiazole is an organic compound with the molecular formula C7H11NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization to form the thiazole ring . Another method includes the use of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are efficient and cost-effective. These reactions typically use readily available starting materials and are designed to maximize yield while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Butylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the electrophile used.
Scientific Research Applications
4-Butylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 2-Butylthiazole
- 4-Methylthiazole
- 4-Phenylthiazole
Comparison: 4-Butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Butylthiazole, it has different reactivity and odor characteristics. 4-Methylthiazole and 4-Phenylthiazole, while similar in structure, have different applications and biological activities .
Properties
CAS No. |
53833-33-3 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3 |
InChI Key |
FXVDDYOQIPLCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC=N1 |
Origin of Product |
United States |
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